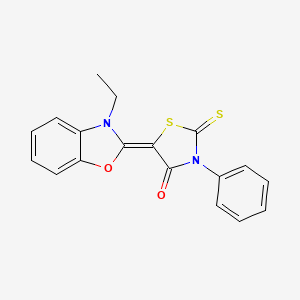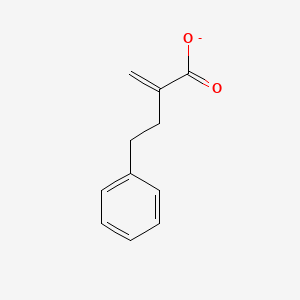
2-Phenylethylacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This colorless liquid is characterized by its phenyl and acrylate functional groups. It is commonly used as a monomer in the production of polymers, such as acrylic resins and adhesives . Additionally, it is utilized as a fragrance ingredient in perfumes and cosmetics due to its pleasant odor .
Vorbereitungsmethoden
2-Phenylethylacrylate can be synthesized through various methods. One common synthetic route involves the reaction of 2-phenylethanol with acryloyl chloride in the presence of a base, such as pyridine . The reaction typically proceeds under mild conditions, yielding the desired ester product. Industrial production methods often involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
2-Phenylethylacrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound), which is used in coatings and adhesives.
Photopolymerization: When exposed to UV light in the presence of photoinitiators, it undergoes photopolymerization to form cross-linked polymers.
Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield 2-phenylethanol and acrylic acid.
Common reagents and conditions used in these reactions include benzoyl peroxide as an initiator for free radical polymerization and UV light for photopolymerization . Major products formed from these reactions include poly(this compound) and its copolymers .
Wissenschaftliche Forschungsanwendungen
2-Phenylethylacrylate has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Phenylethylacrylate primarily involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in various applications, such as coatings and adhesives, where the polymerized product provides enhanced mechanical strength and durability . The molecular targets and pathways involved in its biological activities are still under investigation, but its ability to form biocompatible polymers makes it a promising candidate for drug delivery systems .
Vergleich Mit ähnlichen Verbindungen
2-Phenylethylacrylate can be compared with other acrylate esters, such as methyl acrylate and ethyl acrylate. While all these compounds share the acrylate functional group, this compound is unique due to the presence of the phenyl group, which imparts distinct chemical and physical properties . Similar compounds include:
Methyl acrylate: Used in the production of polymers and copolymers.
Ethyl acrylate: Commonly used in the manufacture of paints and coatings.
Butyl acrylate: Utilized in the production of adhesives and sealants.
Eigenschaften
Molekularformel |
C11H11O2- |
|---|---|
Molekulargewicht |
175.20 g/mol |
IUPAC-Name |
2-methylidene-4-phenylbutanoate |
InChI |
InChI=1S/C11H12O2/c1-9(11(12)13)7-8-10-5-3-2-4-6-10/h2-6H,1,7-8H2,(H,12,13)/p-1 |
InChI-Schlüssel |
USANCVVZOHSATA-UHFFFAOYSA-M |
Kanonische SMILES |
C=C(CCC1=CC=CC=C1)C(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Aminomethyl)-7-ethylbenzo[d]oxazole](/img/structure/B12877885.png)
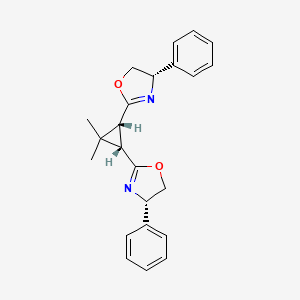
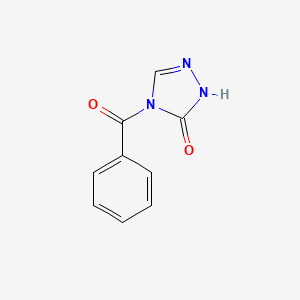
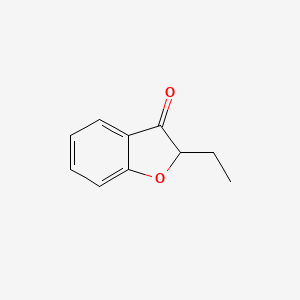
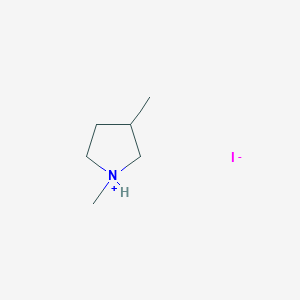
![2-Methyl-1H-pyrrolo[1,2-a]imidazole](/img/structure/B12877931.png)
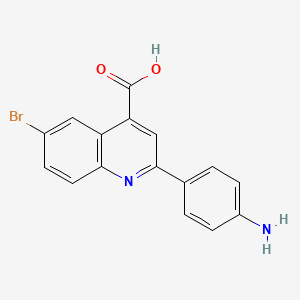
![4-Cyanobenzo[d]oxazole-2-acetic acid](/img/structure/B12877938.png)
![[5-([1,1'-Biphenyl]-4-yl)-3-methyl-1,2-oxazol-4-yl]methanol](/img/structure/B12877945.png)
![7-Chloro-[1,2,4]triazolo[1,5-a]pyridine-2-sulfonyl chloride](/img/structure/B12877948.png)
![4-[4-(Dimethylamino)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12877951.png)

![4-Amino-1H-benzo[d][1,2,3]triazol-7-ol](/img/structure/B12877962.png)
